molecular formula C12H22 B14748417 Spiro[4.7]dodecane CAS No. 1197-84-8

Spiro[4.7]dodecane

Cat. No.: B14748417
CAS No.: 1197-84-8
M. Wt: 166.30 g/mol
InChI Key: WNHBZUBVGXTMEL-UHFFFAOYSA-N
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Description

Spiro[4.7]dodecane: is a unique organic compound characterized by its spirocyclic structure, where two rings are connected through a single carbon atom. This compound has a molecular formula of C12H22 and is known for its stability and interesting chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Spiro[4.7]dodecane typically involves cyclization reactions. One common method is the intramolecular cyclization of appropriate precursors under acidic or basic conditions. For example, the cyclization of 1,6-dibromohexane with sodium or potassium tert-butoxide can yield this compound .

Industrial Production Methods: Industrial production of this compound may involve similar cyclization techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as palladium or nickel may also be employed to facilitate the cyclization process .

Chemical Reactions Analysis

Types of Reactions: Spiro[4.7]dodecane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Spiro[4.7]dodecane is used as a building block in organic synthesis. Its unique structure makes it valuable in the synthesis of complex molecules and materials .

Biology and Medicine: Research has explored the potential of this compound derivatives in medicinal chemistry. These derivatives may exhibit biological activities such as antimicrobial or anticancer properties .

Industry: In the industrial sector, this compound is used in the production of high-density fuels and lubricants.

Mechanism of Action

The mechanism of action of Spiro[4.7]dodecane and its derivatives often involves interactions with specific molecular targets. For example, in biological systems, these compounds may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The spirocyclic structure can enhance binding affinity and selectivity .

Comparison with Similar Compounds

  • Spiro[5.6]dodecane
  • Spiro[4.5]decane
  • Spiro[5.5]undecane

Comparison: Spiro[4.7]dodecane is unique due to its specific ring size and stability. Compared to Spiro[5.6]dodecane, it has a smaller ring size, which can influence its reactivity and physical properties. Spiro[4.5]decane and Spiro[5.5]undecane also differ in ring size and may exhibit different chemical behaviors .

Properties

CAS No.

1197-84-8

Molecular Formula

C12H22

Molecular Weight

166.30 g/mol

IUPAC Name

spiro[4.7]dodecane

InChI

InChI=1S/C12H22/c1-2-4-8-12(9-5-3-1)10-6-7-11-12/h1-11H2

InChI Key

WNHBZUBVGXTMEL-UHFFFAOYSA-N

Canonical SMILES

C1CCCC2(CCC1)CCCC2

Origin of Product

United States

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